Fluorescein diacetate 6-isothiocyanate
Overview
Description
Fluorescein diacetate 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively in various scientific fields. This compound is characterized by the presence of an isothiocyanate group, which makes it highly reactive and useful for labeling and detection purposes in biological and chemical research .
Mechanism of Action
Target of Action
Fluorescein diacetate 6-isothiocyanate (F6ITC) is a structural analogue of fluorescein that reacts with secondary amines . It is used as an isomeric haptenic probe . The primary targets of F6ITC are biomolecules such as tissues, proteins, amino acids, and antibodies .
Mode of Action
The isothiocyanate group in the structure of F6ITC binds to nucleophiles, such as the –NH2 group or the –SH group, if present . This allows F6ITC to conjugate with its targets, enabling the detection of biocompounds in low quantities due to the number of F6ITC molecules bound with them .
Result of Action
F6ITC, being a colorimetric probe, is used for the differentiation of live cells from dead cells . It is a non-fluorescent molecule that is hydrolyzed to fluorescent fluorescein in live cells . Dead cells cannot accumulate or hydrolyze F6ITC .
Action Environment
The stability of F6ITC depends on the polarity of different solvents and the presence of pyridine (stabilizer) . It has the lowest stability in water solvent . In acidic solution, their quinoid (acid) form switches to the lactone form . The p-quinoid form has a higher tendency to create dimers and trimers and is less soluble in acetone than the lactone form .
Biochemical Analysis
Biochemical Properties
Fluorescein diacetate 6-isothiocyanate plays a crucial role in biochemical reactions due to its ability to react with secondary amines. This reaction forms stable thiourea bonds, allowing the compound to label proteins, enzymes, and other biomolecules . The compound is often used as an isomeric haptenic probe, which means it can bind to specific antibodies and be used in immunoassays . Additionally, this compound is hydrolyzed by esterases to release fluorescein, which emits fluorescence upon excitation . This property makes it an excellent tool for studying enzyme activity and cellular viability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When introduced into cells, the compound is hydrolyzed by intracellular esterases to produce fluorescein, which accumulates in the cytoplasm and emits fluorescence . This fluorescence can be used to assess cell viability, as live cells can hydrolyze the compound, while dead cells cannot . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by labeling specific proteins and tracking their interactions within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with secondary amines on proteins and other biomolecules. The isothiocyanate group reacts with amine groups to form stable thiourea bonds, allowing the compound to label and track these molecules . This labeling can inhibit or activate enzymes, depending on the specific interactions and the proteins involved . Additionally, the hydrolysis of this compound by esterases releases fluorescein, which can be used to monitor changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly alkaline conditions but can degrade in acidic environments . Over time, the fluorescence intensity may decrease due to photobleaching, which can affect the accuracy of long-term studies . The compound remains a reliable tool for short-term experiments and real-time imaging of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant toxicity . At high doses, this compound can induce oxidative stress and apoptosis, leading to adverse effects on cellular function and overall health . It is essential to optimize the dosage to achieve the desired labeling and tracking effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases to produce fluorescein . This reaction is a key step in the compound’s function as a fluorescent probe, allowing researchers to study enzyme activity and metabolic flux . The compound can also interact with other enzymes and cofactors, influencing metabolite levels and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can enter cells passively due to its small size and hydrophobic nature . Once inside the cell, it is hydrolyzed by esterases to produce fluorescein, which can be distributed throughout the cytoplasm and other cellular compartments . The compound’s distribution can be influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in the cytoplasm after hydrolysis by esterases . The compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals and post-translational modifications . This subcellular localization is crucial for its function as a fluorescent probe, allowing researchers to study the dynamics and interactions of specific organelles and biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein diacetate 6-isothiocyanate is synthesized through a reaction involving fluorescein and an isothiocyanate reagent. The process typically involves the following steps:
Formation of Fluorescein Diacetate: Fluorescein is first reacted with acetic anhydride to form fluorescein diacetate.
Introduction of Isothiocyanate Group: The fluorescein diacetate is then reacted with thiophosgene or another isothiocyanate reagent under controlled conditions to introduce the isothiocyanate group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Fluorescein diacetate 6-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Hydrolysis: The diacetate groups can be hydrolyzed to yield fluorescein.
Common Reagents and Conditions
Amines: Used in substitution reactions to form thiourea derivatives.
Water or Aqueous Buffers: Used in hydrolysis reactions to convert diacetate groups to fluorescein.
Major Products Formed
Thiourea Derivatives: Formed from substitution reactions with amines.
Fluorescein: Formed from hydrolysis of diacetate groups.
Scientific Research Applications
Fluorescein diacetate 6-isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell labeling and tracking studies due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate: Another derivative of fluorescein with similar labeling properties but without the diacetate groups.
Oregon Green 488: A fluorescent dye with similar applications but different spectral properties.
Uniqueness
Fluorescein diacetate 6-isothiocyanate is unique due to its dual functionality: the diacetate groups provide additional sites for hydrolysis, while the isothiocyanate group allows for stable labeling of biomolecules. This combination makes it highly versatile for various research applications .
Properties
IUPAC Name |
(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWMLCTFALXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583614 | |
Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-49-0 | |
Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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